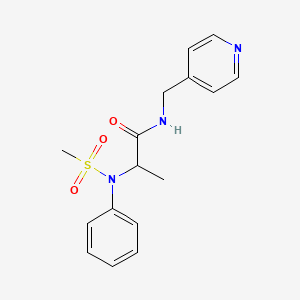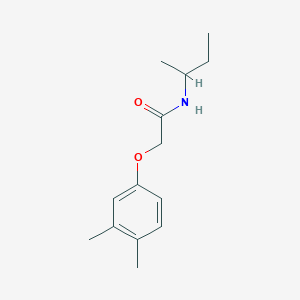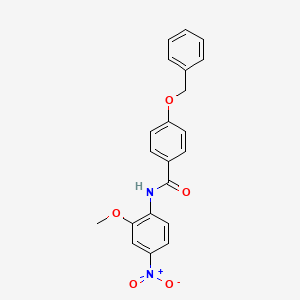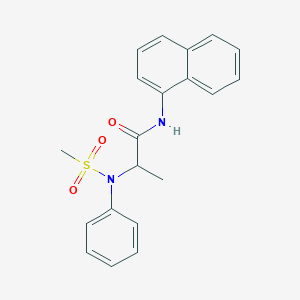
2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide
Vue d'ensemble
Description
2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a sulfonyl group, an aniline derivative, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of N-methylsulfonylaniline: This step involves the reaction of aniline with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The N-methylsulfonylaniline is then coupled with a pyridine derivative, such as 4-pyridinemethanol, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Amidation Reaction: The final step involves the amidation of the intermediate product with propanoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The pyridine moiety may also play a role in binding to active sites of enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with a pyridine moiety at the 3-position.
2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide: Similar structure but with a pyridine moiety at the 2-position.
Uniqueness
2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine moiety at the 4-position may confer distinct binding properties and selectivity towards certain molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13(16(20)18-12-14-8-10-17-11-9-14)19(23(2,21)22)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPFHSIOLSRIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol](/img/structure/B3978595.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3978599.png)

![N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-PHENYLBUTANAMIDE](/img/structure/B3978607.png)
![N-{4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3978613.png)

![5-[4-(butan-2-yloxy)-3-iodo-5-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3978623.png)
![N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B3978631.png)
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylpentanoate](/img/structure/B3978636.png)
![2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3978641.png)
![6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione](/img/structure/B3978647.png)
![2-({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1-methyl-1H-benzimidazole](/img/structure/B3978655.png)
![5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B3978688.png)
